Cas no 1808710-87-3 (2-(1-Acetylpiperidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid)

2-(1-Acetylpiperidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a methyl group and a carboxylic acid functionality, linked to an acetylated piperidine moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug development. The acetylpiperidine group enhances solubility and bioavailability, while the thiazole-carboxylic acid framework offers versatility for further derivatization. Its well-defined synthetic pathway ensures high purity and consistency, making it suitable for research applications in targeting enzyme inhibition or receptor modulation. The compound’s stability under standard laboratory conditions further supports its utility in exploratory and process chemistry.
2-(1-Acetylpiperidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid structure
1808710-87-3 structure
Product Name:2-(1-Acetylpiperidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
CAS No:1808710-87-3
MF:C12H16N2O3S
MW:268.332041740417
CID:5637843
PubChem ID:119053188
Update Time:2025-06-11

2-(1-Acetylpiperidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28282897
    • 1808710-87-3
    • 2-(1-acetylpiperidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
    • 2-(1-Acetylpiperidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
    • Inchi: 1S/C12H16N2O3S/c1-7-10(12(16)17)18-11(13-7)9-4-3-5-14(6-9)8(2)15/h9H,3-6H2,1-2H3,(H,16,17)
    • InChI Key: PYNXVCWEAHMYOK-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=C(C)N=C1C1CN(C(C)=O)CCC1

Computed Properties

  • Exact Mass: 268.08816355g/mol
  • Monoisotopic Mass: 268.08816355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 98.7Ų

2-(1-Acetylpiperidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid Pricemore >>

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Additional information on 2-(1-Acetylpiperidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Introduction to 2-(1-Acetylpiperidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 1808710-87-3)

2-(1-Acetylpiperidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid, identified by its CAS number 1808710-87-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This heterocyclic molecule features a thiazole core, which is a privileged scaffold widely recognized for its biological activity and structural versatility. The presence of an acetylpiperidine moiety and a methyl substituent at the 4-position of the thiazole ring introduces unique electronic and steric properties, making it a promising candidate for further exploration in medicinal chemistry.

The compound's structure combines elements that are frequently observed in bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics. The thiazole ring is known for its role in various pharmacological applications, including antimicrobial, antifungal, and anti-inflammatory agents. Additionally, piperidine derivatives are commonly found in drugs targeting neurological disorders due to their ability to cross the blood-brain barrier and interact with specific neurotransmitter receptors.

In recent years, there has been growing interest in thiazole-based compounds as scaffolds for drug design. The structural motif of 2-(1-Acetylpiperidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid has been investigated for its potential in modulating various biological pathways. Notably, studies have highlighted its interactions with enzymes and receptors involved in pain perception, inflammation, and neurodegeneration. The acetyl group at the piperidine nitrogen enhances the compound's solubility and metabolic stability, which are critical factors in drug development.

One of the most compelling aspects of this compound is its potential as a precursor for more complex derivatives. The carboxylic acid functionality at the 5-position of the thiazole ring allows for further chemical modifications, enabling the synthesis of novel analogs with tailored pharmacological properties. Researchers have employed various strategies, such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, to functionalize this scaffold and explore its pharmacological potential.

Recent advancements in computational chemistry have also contributed to the study of 2-(1-Acetylpiperidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid. Molecular docking simulations have revealed that this compound can interact with target proteins with high affinity, suggesting its suitability for therapeutic applications. For instance, preliminary studies indicate that it may bind to enzymes involved in metabolic disorders and inflammatory pathways. These findings align with current trends in drug discovery, where targeted inhibition of specific enzymatic activities is key to developing effective treatments.

The synthesis of 2-(1-Acetylpiperidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid has been optimized to ensure high yield and purity. Traditional synthetic routes involve multi-step organic transformations starting from commercially available precursors. Recent improvements in catalytic methods have enabled more efficient and environmentally friendly approaches to constructing the thiazole core. Additionally, green chemistry principles have been applied to minimize waste and reduce energy consumption during production.

In conclusion,2-(1-Acetylpiperidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 1808710-87-3) represents a valuable asset in pharmaceutical research due to its structural features and biological potential. Its thiazole-based scaffold combined with functional groups such as an acetyl group and a carboxylic acid moiety makes it a versatile building block for drug discovery. As research continues to uncover new therapeutic targets and mechanisms,this compound holds promise for contributing to the development of innovative treatments across multiple disease areas.

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